(R)-2-Allylpyrrolidine is a chiral compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The molecular formula for (R)-2-Allylpyrrolidine is , and it features an allyl group attached to the second carbon of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities.
Research indicates that (R)-2-Allylpyrrolidine exhibits various biological activities:
Several methods have been developed for synthesizing (R)-2-Allylpyrrolidine:
(R)-2-Allylpyrrolidine has several notable applications:
Interaction studies involving (R)-2-Allylpyrrolidine focus on its binding affinity and activity against various biological targets. For example:
(R)-2-Allylpyrrolidine shares structural similarities with various other pyrrolidine derivatives. Below are some comparable compounds along with their unique attributes:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Pyrrolidine | Basic structure without substituents; used as a solvent. | |
| N-Methylpyrrolidone | Solvent with applications in drug formulation; non-toxic. | |
| 2-Pyrrolidinone | Lactam form; utilized in polymer synthesis and as a solvent. | |
| (S)-2-Aminopyrrolidine | Amino group enhances biological activity; used in drug design. |
What sets (R)-2-Allylpyrrolidine apart from these compounds is its specific chiral configuration combined with an allyl substituent, which contributes distinct reactivity patterns and biological activities not fully shared by its analogs. This makes it particularly valuable in pharmaceutical applications where chirality plays a crucial role in drug efficacy and safety.
The synthesis of (R)-2-allylpyrrolidine represents a significant challenge in organic chemistry due to the need for precise stereochemical control at the 2-position of the pyrrolidine ring. This chiral nitrogen-containing heterocycle has garnered substantial attention in medicinal chemistry applications, necessitating the development of efficient and selective synthetic methodologies [1] [2] [3].
Traditional approaches to (R)-2-allylpyrrolidine synthesis have relied on established organic chemistry principles, including direct allylation of pyrrolidine precursors and subsequent resolution techniques to achieve enantiomeric enrichment [5].
The allylation of pyrrolidine precursors represents a fundamental approach to accessing 2-allylpyrrolidine derivatives. The most common strategy involves the nucleophilic substitution of pyrrolidine-2-carboxylic acid derivatives with allyl halides under basic conditions . Research has demonstrated that the reaction of pyrrolidine with allyl bromide in the presence of strong bases such as sodium hydride or n-butyllithium provides the corresponding allyl-substituted products .
| Starting Material | Allylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | Allyl bromide | Sodium hydride | Tetrahydrofuran | 0-25 | 68-72 |
| N-Boc-pyrrolidine | Allyl chloride | n-Butyllithium | Toluene | -78 to 0 | 60-75 |
| 2-Pyrrolidinone | Allyl iodide | Potassium tert-butoxide | Dimethylformamide | 80 | 55-65 |
The nucleophilic substitution approach typically employs pyrrolidine and allyl bromide as starting materials, with the nitrogen of pyrrolidine attacking the allyl bromide to form an allylpyrrolidine intermediate . Optimal reaction conditions include the use of anhydrous tetrahydrofuran or toluene as solvents, with temperatures ranging from 0°C to room temperature to minimize side reactions . The stoichiometric control of reagents, particularly maintaining a 1.2:1 molar ratio of allyl bromide to pyrrolidine, has been shown to minimize unwanted side reactions .
Advanced allylation methodologies have incorporated palladium-catalyzed decarboxylative allylation techniques, which consistently achieve isolated yields of approximately 90% [8]. This approach is particularly valuable when working with base-sensitive functional groups, as it provides a mild alternative to traditional nucleophilic substitution methods [8]. The process involves the use of allyl-tert-butylcarbonate precursors, which undergo decarboxylation under palladium catalysis to generate reactive allyl intermediates [8].
The resolution of racemic 2-allylpyrrolidine derivatives into enantiomerically pure compounds has been accomplished through several established techniques. Kinetic resolution methods have emerged as particularly effective, with chiral phosphoric acid catalysts demonstrating exceptional selectivity [9] [10] [11]. Research has shown that kinetic resolution using (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) can achieve enantiomeric excesses of up to 90% with selectivity factors (s) reaching 122 [10] [11].
| Resolution Method | Chiral Agent | Substrate | Conversion (%) | Enantiomeric Excess (%) | Selectivity Factor (s) |
|---|---|---|---|---|---|
| Kinetic Resolution | (R)-TRIP | 2-Substituted pyrrolidine | 50 | 90 | 122 |
| Crystallization | L-Tartaric acid | Pyrrolidine-2-carboxylic acid | 75 | 85 | - |
| Enzymatic Resolution | Lipase | 2-Allylpyrrolidine acetate | 45 | 92 | 25 |
Dynamic thermodynamic resolution has been investigated as an alternative approach, utilizing the reversible nature of certain pyrrolidine-forming reactions [12]. This method involves the treatment of racemic 2-lithiopyrrolidines with chiral ligands, leading to thermodynamic equilibration that favors one enantiomer [12]. The process typically operates at or below room temperature and can access either enantiomer depending on the choice of chiral ligand [12].
High-performance liquid chromatography using chiral stationary phases has been employed for analytical and preparative resolution of pyrrolidine enantiomers [13] [14]. Polysaccharide-derived chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have shown excellent separation factors ranging from 1.09 to 2.09 [14]. The optimal mobile phase composition typically consists of n-hexane and 2-propanol mixtures with trifluoroacetic acid or diethylamine additives [14].
Catalytic asymmetric synthesis approaches have revolutionized the preparation of (R)-2-allylpyrrolidine by enabling direct access to enantiomerically enriched products without the need for resolution [15] [16] [17].
Palladium-catalyzed carboamination reactions have emerged as powerful tools for the asymmetric synthesis of 2-allylpyrrolidine derivatives. These transformations effect simultaneous cyclization and carbon-carbon bond formation, generating both a carbon-nitrogen bond and a carbon-carbon bond in a single step [1] [2] [15] [16].
The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed alkene carboamination reactions has been demonstrated with enantiomeric excesses reaching up to 94% [15] [16] [17]. These reactions utilize readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines as starting materials [15] [16] [17].
| Substrate | Coupling Partner | Catalyst System | Ligand | Base | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| N-Boc-pent-4-enylamine | Aryl bromide | Pd₂(dba)₃ | (S)-BINAP | Sodium tert-butoxide | 75-89 | 85-94 |
| γ-N-arylamino alkene | Vinyl bromide | Pd₂(dba)₃ | Tri-2-furylphosphine | Sodium tert-butoxide | 77-89 | 70-85 |
| Primary amine | Aryl bromide + vinyl bromide | Pd₂(dba)₃ | dppe/DPEphos | Sodium tert-butoxide | 50-69 | 75-90 |
The mechanism of palladium-catalyzed carboamination involves oxidative addition of the vinyl bromide to palladium(0), followed by base-mediated deprotonation of the amine substrate and transmetallation to afford a vinylpalladium amido intermediate [1] [2]. Intramolecular syn-aminopalladation generates a palladium-alkyl species, which undergoes carbon-carbon bond-forming reductive elimination to provide the desired pyrrolidine product and regenerate the palladium(0) catalyst [1] [2].
Research has demonstrated that the choice of phosphine ligand significantly impacts both yield and selectivity [1] [2]. Tri-2-furylphosphine has proven particularly effective, providing excellent regioselectivity (up to 21:1) and minimizing competing N-vinylation side reactions [1] [2]. The reaction conditions typically employ toluene as solvent at temperatures ranging from 60°C to 110°C, depending on the substrate combination [1] [2].
Chiral auxiliary-mediated synthesis represents a well-established strategy for achieving stereocontrol in pyrrolidine formation. Oppolzer's chiral sultam has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct enantiomerically pure pyrrolidine derivatives [18] [19]. This approach provides excellent diastereoselectivity and allows for convenient removal and reuse of the chiral auxiliary [18] [19].
The use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary has been demonstrated in the enantioselective synthesis of 3-substituted pyrrolidines [20]. This methodology involves the stereocontrolled conjugate addition of hydroxycarbonyl anion equivalents to α,β-unsaturated carboxylic acid derivatives, followed by cyclization to form the pyrrolidine ring [20]. The chiral auxiliary directs the stereochemical outcome through steric interactions in the transition state [20].
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|---|
| Oppolzer's sultam | 1,3-Dipolar cycloaddition | Nitrone | 3,4-syn-Pyrrolidine | >95:5 | 78-85 |
| (S,S)-(+)-Pseudoephedrine | Conjugate addition | α,β-Unsaturated amide | 3-Substituted pyrrolidine | >90:10 | 70-82 |
| Evans oxazolidinone | Aldol reaction | Pyrrolidine enolate | 2-Substituted pyrrolidine | >95:5 | 65-75 |
Tert-butanesulfinamide has been utilized as a chiral auxiliary in asymmetric Tsuji-Trost allylation reactions for the synthesis of pyrrolidine-containing scaffolds [21]. This approach involves five synthetic steps starting from simple ketones, with key transformations including asymmetric allylation, cross-metathesis with acrylate esters, and reductive cyclization [21]. The method provides high yields and diastereoselectivities while allowing for further functionalization of the pyrrolidine scaffold [21].
Industrial-scale production of (R)-2-allylpyrrolidine requires careful consideration of process economics, scalability, and environmental impact. The most widely adopted industrial approach involves the vapor-phase reaction of tetrahydrofuran with ammonia in the presence of gamma alumina catalysts [22] [23].
The industrial production of pyrrolidine precursors typically employs the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina [22]. This process operates in the liquid phase using continuous tube or tube bundle reactors with downflow catalyst arrangements [22]. The product is obtained through multistage purification involving extractive and azeotropic distillation [22].
| Process Parameter | Optimal Range | Impact on Yield | Industrial Implementation |
|---|---|---|---|
| Temperature (°C) | 290-340 | High boiler minimization | Continuous monitoring |
| Pressure (MPa) | 17-21 | Conversion optimization | Pressure control systems |
| Ammonia:THF ratio | 6-20:1 | Selectivity enhancement | Feed ratio control |
| Contact time (min⁻¹) | 0.1-1.0 mole/L catalyst | Space-time yield | Flow rate regulation |
Process optimization studies have revealed that gamma alumina catalysts provide substantially higher conversions and yields compared to alpha alumina catalysts at lower operating temperatures [24]. Conversions of tetrahydrofuran to pyrrolidine on the order of 60-70% with yields of 70-78% can be readily achieved under optimized conditions [24]. The recycling of high-boiling byproducts has been shown to increase net pyrrolidine yields substantially through the conversion of these materials back to the desired product [24].
Recent advances in industrial pyrrolidine production have focused on continuous flow processes and microreactor technology [25]. Electroreductive cyclization using imine substrates and terminal dihaloalkanes in flow microreactors has demonstrated superior yields compared to conventional batch-type reactions [25]. This approach provides target compounds in good yields with the capability for preparative-scale production through continuous electrolysis [25].
Temperature optimization studies have established that reaction temperatures above 325°C significantly decrease high boiler formation in pyrrolidine synthesis [24]. However, temperatures exceeding 340°C lead to excessive low-boiling byproduct formation, particularly butadiene from tetrahydrofuran dehydration [24]. The optimal temperature range of 290-340°C, combined with high boiler recycling, represents the preferred industrial operating window [24].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and stereochemical determination of (R)-2-Allylpyrrolidine. The compound exhibits characteristic spectroscopic signatures that allow for definitive identification and purity assessment.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum of (R)-2-Allylpyrrolidine displays distinct resonance patterns corresponding to the allyl and pyrrolidine structural motifs. The vinyl protons associated with the allyl substituent appear in the diagnostic region between 5.0-6.0 parts per million (ppm), exhibiting characteristic coupling patterns typical of allyl systems [1] [2]. The terminal vinyl protons demonstrate geminal coupling constants of approximately 2 hertz and vicinal coupling constants ranging from 10-17 hertz, depending on their cis or trans relationship [1].
The allylic methylene protons adjacent to the double bond resonate in the 2.0-3.0 ppm region, showing complex multipicity due to coupling with both the vinyl protons and the pyrrolidine nitrogen [1]. The pyrrolidine ring protons exhibit chemical shifts between 1.5-4.0 ppm, with the proton alpha to nitrogen appearing most downfield due to the deshielding effect of the nitrogen lone pair [3] [4].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization
The 13C NMR spectrum provides complementary structural information with enhanced resolution of carbon environments. The alkene carbons of the allyl group appear in the characteristic olefinic region between 115-140 ppm [5] [6]. The allylic carbon directly bonded to nitrogen typically resonates in the range of 37-45 ppm, consistent with carbons bearing nitrogen substituents [5].
The pyrrolidine ring carbons exhibit chemical shifts between 16-35 ppm, with variations depending on their proximity to the nitrogen atom and stereochemical environment [5] [3]. The quaternary carbon at the 2-position shows distinctive chemical shift characteristics due to the combined influence of the nitrogen atom and allyl substituent.
| Carbon Environment | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| C=C (alkene) | 115-140 | Allyl double bond carbons |
| RCH₂NH₂ | 37-45 | Allylic carbon |
| R₂CH₂ | 16-25 | Pyrrolidine ring methylenes |
| R₃CH | 25-35 | Pyrrolidine ring methines |
Infrared Spectroscopic Characterization
The infrared spectrum of (R)-2-Allylpyrrolidine exhibits characteristic absorption bands that confirm the presence of both pyrrolidine and allyl functional groups. The nitrogen-hydrogen stretching vibration appears as a distinctive absorption in the 3300-3400 cm⁻¹ region [7] [8]. This band may exhibit fine structure due to conformational effects and hydrogen bonding interactions.
The carbon-hydrogen stretching vibrations provide additional structural confirmation, with aliphatic C-H stretches appearing between 2800-3000 cm⁻¹ and vinyl C-H stretches occurring at slightly higher frequencies of 3000-3100 cm⁻¹ [9] [10]. The carbon-carbon double bond stretching vibration of the allyl group produces a moderate intensity absorption in the 1640-1680 cm⁻¹ region [9] [10].
The lower frequency region contains characteristic carbon-hydrogen bending vibrations of the vinyl group, appearing as strong absorptions between 650-1000 cm⁻¹ [9]. These bands are particularly diagnostic for confirming the presence of terminal alkene functionality.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3300-3400 | Medium | Pyrrolidine secondary amine |
| =C-H stretch | 3000-3100 | Medium | Vinyl protons |
| C-H stretch | 2800-3000 | Strong | Aliphatic protons |
| C=C stretch | 1640-1680 | Medium | Allyl double bond |
| =C-H bend | 650-1000 | Strong | Vinyl deformation |
Mass Spectrometric Identification
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural verification. The molecular ion peak appears at m/z corresponding to the exact mass of the compound, with characteristic fragmentation patterns involving loss of the allyl group and pyrrolidine ring opening [11].
Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, producing diagnostic fragment ions that confirm the pyrrolidine structure. The allyl group may undergo rearrangement reactions during fragmentation, leading to characteristic neutral losses and daughter ion formation [11].
Thermal Stability Parameters
The thermodynamic properties of (R)-2-Allylpyrrolidine reflect the combined characteristics of the pyrrolidine ring system and allyl substituent. The boiling point of related pyrrolidine derivatives typically ranges from 250-300°C, with the hydrochloride salt of the carboxylic acid derivative exhibiting a boiling point of 269.9°C at 760 mmHg [12]. The free base form would be expected to have a lower boiling point due to reduced intermolecular hydrogen bonding.
The flash point for the hydrochloride salt has been determined to be 117°C, indicating moderate volatility and potential fire hazard considerations during handling [12]. The vapor pressure at 25°C is reported as 0.002 mmHg for the salt form, suggesting relatively low volatility under ambient conditions [12].
Solubility Characteristics
The solubility profile of (R)-2-Allylpyrrolidine depends significantly on the protonation state and specific derivative form. The free base exhibits typical secondary amine solubility characteristics, with moderate solubility in polar organic solvents and limited water solubility. The hydrochloride salt demonstrates enhanced water solubility due to ionic character and hydrogen bonding capabilities.
Storage recommendations specify maintenance at 2-8°C under inert atmosphere conditions to prevent oxidative degradation and maintain chemical stability [13] [14]. These conditions suggest moderate thermal sensitivity typical of secondary amines with unsaturated substituents.
| Parameter | Value | Form | Reference Conditions |
|---|---|---|---|
| Boiling Point | 269.9°C | Hydrochloride salt | 760 mmHg |
| Flash Point | 117°C | Hydrochloride salt | Standard conditions |
| Vapor Pressure | 0.002 mmHg | Hydrochloride salt | 25°C |
| Storage Temperature | 2-8°C | All forms | Inert atmosphere |
Lipophilicity Determination
The lipophilicity of (R)-2-Allylpyrrolidine, expressed as the logarithm of the octanol-water partition coefficient (LogP), represents a critical parameter for pharmaceutical and biological applications. The carboxylic acid derivative exhibits a calculated LogP value of 1.09810, indicating moderate lipophilicity [15] [14].
This LogP value positions the compound in an optimal range for biological activity, as it provides sufficient lipophilicity for membrane permeation while maintaining adequate aqueous solubility for biological compatibility [16] [17]. The polar surface area (PSA) of 49.33 Ų further supports favorable drug-like properties according to Lipinski's Rule of Five criteria [14].
Partition Coefficient Analysis
The partition coefficient reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The pyrrolidine ring contributes to aqueous solubility through its basic nitrogen atom, while the allyl substituent enhances lipophilicity through its hydrocarbon character [16] [18].
Experimental determination of partition coefficients often employs reversed-phase thin-layer chromatography or high-performance liquid chromatography methods, providing reliable correlation with octanol-water partitioning behavior [16] [17]. The moderate lipophilicity facilitates both synthetic manipulation and potential biological applications.
| Lipophilicity Parameter | Value | Method | Significance |
|---|---|---|---|
| LogP | 1.09810 | Calculated | Moderate lipophilicity |
| PSA | 49.33 Ų | Calculated | Drug-like properties |
| H-bond acceptors | 2 | Structural | Favorable for permeability |
| H-bond donors | 2 | Structural | Balanced solubility |
| Rotatable bonds | 3 | Structural | Conformational flexibility |